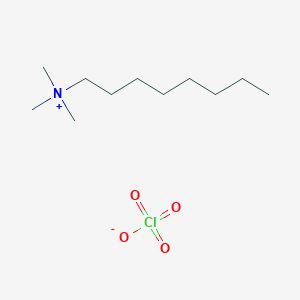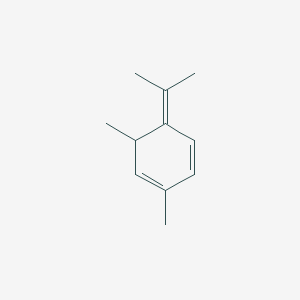
2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene is an organic compound characterized by a cyclohexadiene ring substituted with two methyl groups and an isopropylidene group. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity patterns. It is used in various scientific research applications due to its interesting chemical behavior and potential utility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexadiene, which is commercially available or can be prepared through the partial hydrogenation of benzene.
Isopropylidene Introduction: The isopropylidene group is introduced via a condensation reaction with acetone in the presence of a strong base such as potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and reagents are often recycled to minimize waste and reduce costs. The process is optimized for high yield and purity, with rigorous quality control measures in place.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming epoxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the double bonds into single bonds, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the isopropylidene group, often using halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Epoxides or ketones, depending on the specific conditions.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated derivatives or other substituted cyclohexadienes.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene is used in various fields of scientific research:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the electron-donating effects of the methyl and isopropylidene groups, which can stabilize transition states and intermediates. This stabilization can facilitate various chemical transformations, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylcyclohexa-1,3-diene: Similar structure but lacks the isopropylidene group.
1,4-Dimethylcyclohexa-1,3-diene: Methyl groups are positioned differently, affecting reactivity.
2,6-Dimethylcyclohexa-1,3-diene: Lacks the isopropylidene group, resulting in different chemical properties.
Uniqueness
2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene is unique due to the presence of the isopropylidene group, which significantly influences its chemical behavior. This group can participate in various reactions, providing a versatile platform for further functionalization and derivatization.
Eigenschaften
CAS-Nummer |
138434-36-3 |
|---|---|
Molekularformel |
C11H16 |
Molekulargewicht |
148.24 g/mol |
IUPAC-Name |
2,6-dimethyl-5-propan-2-ylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C11H16/c1-8(2)11-6-5-9(3)7-10(11)4/h5-7,10H,1-4H3 |
InChI-Schlüssel |
UQLHJMBOGXWWHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=C(C=CC1=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

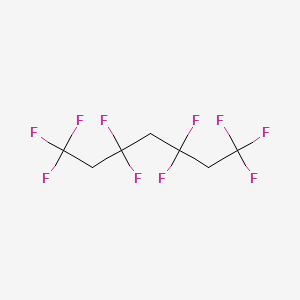
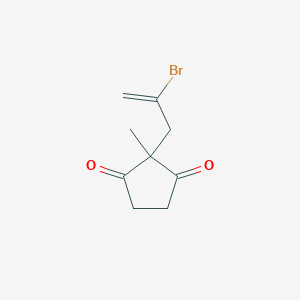
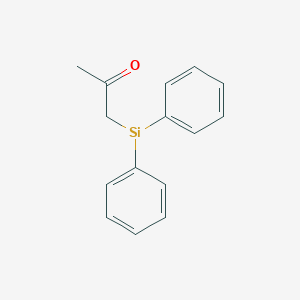
chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)
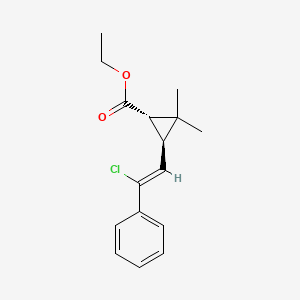

![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)
